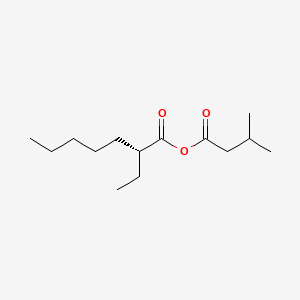
3-methylbutanoyl (2R)-2-ethylheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido hexanoico, 2-etil-, ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico es un compuesto de éster complejo. Los ésteres son compuestos orgánicos derivados de ácidos carboxílicos y alcoholes. Este compuesto en particular se forma por la esterificación del ácido hexanoico, 2-etil-, con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico. Se utiliza en diversas aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de ácido hexanoico, 2-etil-, ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico implica la reacción de esterificación. Esta reacción generalmente ocurre en presencia de un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La reacción se lleva a cabo calentando los ácidos carboxílicos (ácido hexanoico, 2-etil-, ácido 3-metilbutanoico y ácido valérico) con dipentaeritritol en condiciones de reflujo. El agua formada durante la reacción se elimina continuamente para impulsar la reacción hasta su finalización.
Métodos de producción industrial
En entornos industriales, el proceso de esterificación a menudo se realiza en reactores grandes equipados con columnas de destilación para eliminar el agua y otros subproductos. La mezcla de reacción se calienta a una temperatura específica, generalmente entre 100-150 ° C, y se mantiene bajo estas condiciones hasta que se forma el éster deseado. Luego, el producto se purifica mediante destilación u otras técnicas de separación para obtener el compuesto de éster final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido hexanoico, 2-etil-, ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico pueden sufrir diversas reacciones químicas, que incluyen:
Hidrólisis: los enlaces éster se pueden hidrolizar en presencia de agua y un catalizador ácido o básico, lo que genera la formación de los ácidos carboxílicos y el alcohol originales.
Transesterificación: esta reacción implica el intercambio del grupo éster con otro alcohol, formando un nuevo éster y alcohol.
Oxidación: el éster se puede oxidar para formar ácidos carboxílicos y otros productos de oxidación.
Reactivos y condiciones comunes
Hidrólisis: condiciones ácidas o básicas con agua.
Transesterificación: alcohol y un catalizador como el metóxido de sodio.
Oxidación: agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Principales productos formados
Hidrólisis: ácido hexanoico, 2-etil-, dipentaeritritol, ácido 3-metilbutanoico y ácido valérico.
Transesterificación: nuevos ésteres y alcoholes.
Oxidación: ácidos carboxílicos y otros productos de oxidación.
Aplicaciones Científicas De Investigación
El ácido hexanoico, 2-etil-, ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico tienen diversas aplicaciones en la investigación científica y la industria:
Química: utilizado como intermediarios en la síntesis de otras moléculas complejas.
Biología: estudiado por sus posibles actividades biológicas e interacciones con los sistemas biológicos.
Medicina: investigado por sus posibles propiedades terapéuticas y como componentes en formulaciones de medicamentos.
Industria: utilizado como plastificantes, lubricantes y aditivos en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido hexanoico, 2-etil-, ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico depende de la aplicación y el contexto específicos. En general, los ésteres pueden interactuar con las moléculas biológicas a través de enlaces de hidrógeno, interacciones hidrofóbicas y otras interacciones no covalentes. Estas interacciones pueden afectar la estructura y función de las proteínas, enzimas y otras biomoléculas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
El ácido hexanoico, 2-etil-, ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico se puede comparar con otros ésteres similares como:
- Ácido hexanoico, 2-etil-, éster etílico
- Ácido hexanoico, 2-etil-, éster metílico
- Ácido hexanoico, 2-etil-, éster butílico
Estos compuestos comparten estructuras químicas similares pero difieren en sus alcoholes esterificantes, lo que lleva a variaciones en sus propiedades físicas y químicas. Los ésteres mixtos con dipentaeritritol, ácido 3-metilbutanoico y ácido valérico son únicos debido a su estructura compleja y la presencia de múltiples grupos éster, lo que puede mejorar sus propiedades funcionales en diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
3-methylbutanoyl (2R)-2-ethylheptanoate |
InChI |
InChI=1S/C14H26O3/c1-5-7-8-9-12(6-2)14(16)17-13(15)10-11(3)4/h11-12H,5-10H2,1-4H3/t12-/m1/s1 |
Clave InChI |
MWYRDCNRLHOYBA-GFCCVEGCSA-N |
SMILES isomérico |
CCCCC[C@@H](CC)C(=O)OC(=O)CC(C)C |
SMILES canónico |
CCCCCC(CC)C(=O)OC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


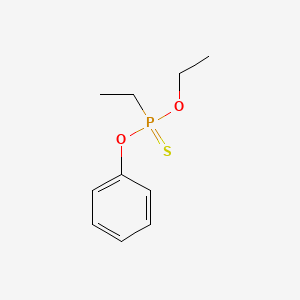
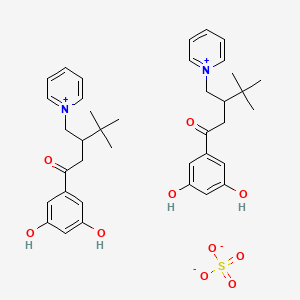


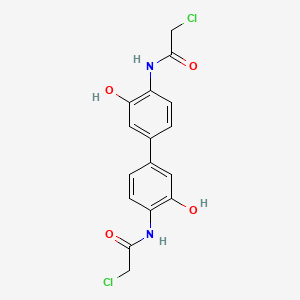
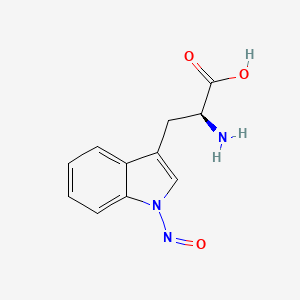


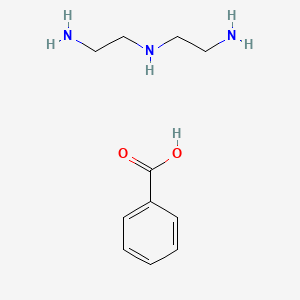

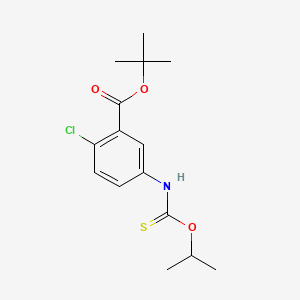
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


